methyl 2,4-dimethyl-5-(morpholin-4-ylacetyl)-1H-pyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,4-dimethyl-5-(morpholin-4-ylacetyl)-1H-pyrrole-3-carboxylate is a synthetic organic compound that belongs to the pyrrole class of chemicals. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This particular compound features additional functional groups, including a morpholine ring and ester group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,4-dimethyl-5-(morpholin-4-ylacetyl)-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrole Ring: Starting from a suitable precursor such as a diketone or an α,β-unsaturated carbonyl compound, the pyrrole ring can be constructed via a Paal-Knorr synthesis or a Knorr pyrrole synthesis.
Introduction of the Morpholine Group: The morpholine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the pyrrole ring is replaced by the morpholine moiety.
Esterification: The carboxylate ester group can be introduced through esterification reactions, typically involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-dimethyl-5-(morpholin-4-ylacetyl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrrole ring or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups such as halides or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2,4-dimethyl-5-(morpholin-4-ylacetyl)-1H-pyrrole-3-carboxylate would depend on its specific interactions with biological targets. Potential mechanisms could include:
Binding to Enzymes or Receptors: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathway Modulation: It could influence biochemical pathways by altering the activity of key proteins or signaling molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate: Lacks the morpholine group, which may result in different chemical and biological properties.
Methyl 5-(morpholin-4-ylacetyl)-1H-pyrrole-3-carboxylate: Lacks the 2,4-dimethyl substituents, potentially affecting its reactivity and interactions.
Uniqueness
Methyl 2,4-dimethyl-5-(morpholin-4-ylacetyl)-1H-pyrrole-3-carboxylate is unique due to the combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C14H20N2O4 |
---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
methyl 2,4-dimethyl-5-(2-morpholin-4-ylacetyl)-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C14H20N2O4/c1-9-12(14(18)19-3)10(2)15-13(9)11(17)8-16-4-6-20-7-5-16/h15H,4-8H2,1-3H3 |
InChI Key |
OAJABGHXZSBZAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1C(=O)OC)C)C(=O)CN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.